molecular formula C10H12N2O2 B1165947 Ethyl 3-(2-aminopyridin-3-yl)acrylate CAS No. 104830-01-5

Ethyl 3-(2-aminopyridin-3-yl)acrylate

Cat. No.: B1165947
CAS No.: 104830-01-5
M. Wt: 192.21 g/mol
InChI Key: NPDWGWHNSIAMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-aminopyridin-3-yl)acrylate is an organic compound with the molecular formula C10H12N2O2 It is a derivative of pyridine and acrylate, characterized by the presence of an amino group attached to the pyridine ring

Scientific Research Applications

Ethyl 3-(2-aminopyridin-3-yl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-aminopyridin-3-yl)acrylate can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is typically carried out under nitrogen protection, with oil bath heating at temperatures ranging from 120°C to 160°C for 16-20 hours . The resulting product is then purified through recrystallization to obtain white lamellar crystals.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-aminopyridin-3-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group and the acrylate moiety can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce ethyl 3-(2-aminopyridin-3-yl)propanoate.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-aminopyridin-3-yl)acrylate involves its interaction with specific molecular targets. The amino group and the acrylate moiety allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(pyridin-2-yl)acrylate
  • Ethyl 3-(pyridin-2-ylamino)propanoate
  • 3-(2-pyridyl)acrylic acid

Uniqueness

Ethyl 3-(2-aminopyridin-3-yl)acrylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of the pyridine ring with an amino group and an acrylate moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 3-(2-aminopyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDWGWHNSIAMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696559
Record name Ethyl 3-(2-aminopyridin-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104830-01-5
Record name Ethyl 3-(2-aminopyridin-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.